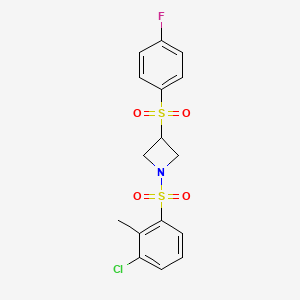

1-((3-氯-2-甲基苯基)磺酰)-3-((4-氟苯基)磺酰)氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine often involves multicomponent reactions or cascade sequences. For instance, copper-catalyzed multicomponent reactions have been employed to create 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild conditions, showcasing the utility of transition metal catalysis in constructing azetidine scaffolds from simple precursors like terminal alkynes, sulfonyl azides, and carbodiimides (Xu et al., 2007).

Molecular Structure Analysis

The molecular structure of azetidine derivatives, including those substituted with sulfonyl groups, is characterized by the small, strained four-membered azetidine ring. This strain impacts both the physical and chemical properties of the molecules. Structural analyses, such as X-ray crystallography, provide insights into the geometries and electronic configurations of these molecules, influencing their reactivity and interactions with biological targets.

Chemical Reactions and Properties

Azetidine derivatives engage in a variety of chemical reactions, underpinned by the reactivity of the azetidine ring. For example, the ring can undergo nucleophilic substitution reactions, where the presence of sulfonyl groups might direct the reactivity towards specific positions on the ring. The synthesis of 2,5-disubstituted pyrroles from N-sulfonyl-2-(1-ethoxypropargyl)azetidines through gold-catalyzed rearrangement highlights the versatility of azetidine derivatives in synthetic chemistry (Pertschi et al., 2017).

科学研究应用

抗雄激素活性

- 合成和抗雄激素活性:类似于“1-((3-氯-2-甲基苯基)磺酰)-3-((4-氟苯基)磺酰)氮杂环”的化合物已被合成,并发现具有抗雄激素活性。这些化合物正在开发用于治疗雄激素反应性良性和恶性疾病(Tucker et al., 1988)。

抗菌活性

- 农业中的抗菌活性:含有类似磺酰结构的衍生物已显示出对水稻细菌性叶枯病的有效抗菌活性。它们还表现出增强植物对细菌性叶枯病的抵抗力和提高水稻叶绿素含量的能力(Shi et al., 2015)。

受体结合和成像

- 与尼古丁乙酰胆碱受体结合:氮杂环衍生物已被用于开发正电子发射断层扫描(PET)配体,用于成像大脑中的尼古丁乙酰胆碱受体(Doll et al., 1999)。

化学反应性和合成

- 反应性和合成研究:对结构相关的4-芳基硫代-2-氮杂环酮的研究提供了有关它们的反应性和合成各种衍生物的潜力的见解(Hirai et al., 1973)。

抗微生物和抗结核活性

- 抗微生物和抗结核特性:合成的嘧啶-氮杂环酮类似物显示出有希望的抗微生物和抗结核活性。这表明在开发新的抗微生物药物方面具有潜在应用(Chandrashekaraiah et al., 2014)。

溶剂致色性质

- 溶剂致色探针的开发:氮杂环衍生物已被用于创建高度荧光的溶剂致色探针,能够区分结构相关的有机液体(Liu et al., 2016)。

碳酸酐酶抑制

- 碳酸酐酶抑制剂:与问题中的化合物结构相关的含氟三嗪磺酰胺衍生物已被证明是有效的抑制剂,可抑制结核分枝杆菌的碳酸酐酶。这指向在开发抗分枝杆菌药物方面的潜在应用(Ceruso et al., 2014)。

抗血栓作用

- P2Y12受体拮抗剂:与问题中的化合物相关的乙基6-氨基烟酸酰磺胺类化合物已被研究为P2Y12受体的有效拮抗剂。它们显示出在分离抗血栓作用和出血方面的潜力,这对于开发抗血栓药物至关重要(Bach et al., 2013)。

属性

IUPAC Name |

1-(3-chloro-2-methylphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO4S2/c1-11-15(17)3-2-4-16(11)25(22,23)19-9-14(10-19)24(20,21)13-7-5-12(18)6-8-13/h2-8,14H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHVJDCPZCLBNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2491523.png)

![2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2491525.png)

![2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B2491526.png)

![2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)

![[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone](/img/structure/B2491529.png)

![1-(1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B2491533.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2491535.png)

![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2491536.png)

![3,4-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2491537.png)

![N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491538.png)

![2-[(3-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2491542.png)

![N-[(5-Methyl-1-propan-2-ylpyrazol-4-yl)methyl]-N-[1-(2-methylpropyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2491543.png)